molecular formula C26H21NO2 B14512793 (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-86-9

(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14512793
CAS No.: 62544-86-9
M. Wt: 379.4 g/mol
InChI Key: IQXDGSYQSBUHFR-UHFFFAOYSA-N
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Description

(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyanophenyl group, two phenyl groups, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanophenylboronic acid with 3,4-diphenylcyclohex-3-ene-1-carboxylic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanophenyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can interact with nucleophilic sites, while the phenyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    (3-Cyanophenyl) 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    (4-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with the cyano group in the para position.

Uniqueness

(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the cyanophenyl group in the meta position, which can influence its reactivity and binding properties

Properties

CAS No.

62544-86-9

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

(3-cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C26H21NO2/c27-18-19-8-7-13-23(16-19)29-26(28)22-14-15-24(20-9-3-1-4-10-20)25(17-22)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17H2

InChI Key

IQXDGSYQSBUHFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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